molecular formula C14HCl10NO2 B14514485 2,3,4,5,6-Pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide CAS No. 62984-81-0

2,3,4,5,6-Pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide

Cat. No.: B14514485
CAS No.: 62984-81-0
M. Wt: 569.7 g/mol
InChI Key: MTDFNHBPZJTBIS-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide is a highly chlorinated organic compound. It is characterized by the presence of multiple chlorine atoms attached to benzene rings, making it a member of the polychlorinated aromatic compounds. These compounds are known for their stability and resistance to degradation, which makes them useful in various industrial applications but also raises environmental concerns due to their persistence.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide typically involves the chlorination of benzamide derivatives. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the initial chlorination of benzene to form pentachlorobenzene, followed by the acylation reaction to introduce the benzoyl group. The final step involves the formation of the amide bond, resulting in the target compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Types of Reactions:

    Substitution Reactions: Due to the presence of multiple chlorine atoms, the compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the chlorine atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases can be used to facilitate the substitution of chlorine atoms.

    Oxidation: Strong oxidizing agents like potassium permanganate may be used, although the reaction conditions need to be carefully controlled to prevent over-oxidation.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzamides, while oxidation could lead to the formation of chlorinated benzoic acids.

Scientific Research Applications

2,3,4,5,6-Pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the study of substitution reactions and the development of new synthetic methodologies.

    Biology: The compound’s stability and resistance to degradation make it a useful tool in studying the effects of persistent organic pollutants on biological systems.

    Medicine: Research into its potential as a pharmacological agent is ongoing, with studies exploring its interactions with various biological targets.

    Industry: It is used in the production of specialty chemicals and materials, where its stability and unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide involves its interaction with molecular targets through its highly electronegative chlorine atoms. These interactions can disrupt normal biological processes, leading to various effects. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, although the exact mechanisms are still under investigation.

Comparison with Similar Compounds

Properties

CAS No.

62984-81-0

Molecular Formula

C14HCl10NO2

Molecular Weight

569.7 g/mol

IUPAC Name

2,3,4,5,6-pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide

InChI

InChI=1S/C14HCl10NO2/c15-3-1(4(16)8(20)11(23)7(3)19)13(26)25-14(27)2-5(17)9(21)12(24)10(22)6(2)18/h(H,25,26,27)

InChI Key

MTDFNHBPZJTBIS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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